molecular formula C25H27NO6S B1227122 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester

3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester

Cat. No. B1227122
M. Wt: 469.6 g/mol
InChI Key: FHTZPDQLIGELRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester is an isoleucine derivative.

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of Carboxylic Acid Esters: This compound has been used in the synthesis of various carboxylic acid esters, demonstrating its utility in organic chemistry for creating complex molecular structures (Kozlov & Dikusar, 2019).
  • Caspase-3 Inhibitory Activity: A study described the synthesis of novel compounds related to this chemical, which showed potent inhibitory activity against caspase-3, suggesting potential therapeutic applications (Kravchenko et al., 2005).
  • Conformational Analysis: Research into chromane derivatives closely related to this compound provided insights into their structural and conformational characteristics, valuable for understanding their chemical behavior (Ciolkowski et al., 2009).

Biochemistry and Molecular Biology

  • Molecular Scaffold Assembly: The compound has been involved in the assembly of target molecular scaffolds, which is crucial for the development of new biochemical tools and therapeutic agents (Pimenova et al., 2003).
  • Amino Acid Derivatives: The creation of new amino acid derivatives using compounds structurally similar to this chemical showcases its potential in the synthesis of biologically active molecules (Riabchenko et al., 2020).

Material Science and Polymer Chemistry

  • Functionalized Polymers: Research has explored the use of related esters in the synthesis of functionalized polymers, indicating its utility in materials science for creating novel polymer structures (Dalil et al., 2000).
  • Heterogeneous Catalysis: This compound's derivatives have been employed as catalysts in various chemical reactions, emphasizing its role in facilitating complex chemical transformations (Tayebi et al., 2011).

properties

Product Name

3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C25H27NO6S/c1-4-16(3)23(26-33(29,30)18-11-8-15(2)9-12-18)25(28)31-17-10-13-20-19-6-5-7-21(19)24(27)32-22(20)14-17/h8-14,16,23,26H,4-7H2,1-3H3

InChI Key

FHTZPDQLIGELRN-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester
Reactant of Route 2
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3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester
Reactant of Route 3
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3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester
Reactant of Route 4
Reactant of Route 4
3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester
Reactant of Route 5
3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester
Reactant of Route 6
3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester

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